Sperm motility agonist-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sperm motility agonist-1 is a compound known for its ability to enhance the motility of sperm cells. This compound plays a crucial role in reproductive biology, particularly in the context of male fertility. By stimulating the movement of sperm, it aids in the process of fertilization, making it a significant focus of research in reproductive medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sperm motility agonist-1 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired chemical transformations. For instance, high-throughput screening platforms have identified various compounds that enhance sperm motility, including phosphodiesterase inhibitors and GABA receptor modulators .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as density gradient centrifugation are employed to isolate and purify the active compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Sperm motility agonist-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Sperm motility agonist-1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and pathways.

Biology: Plays a crucial role in understanding sperm motility and fertilization processes.

Medicine: Potential therapeutic applications in treating male infertility by enhancing sperm motility.

Industry: Used in the development of fertility treatments and reproductive health products

Mechanism of Action

Sperm motility agonist-1 can be compared with other similar compounds, such as:

Phosphodiesterase Inhibitors: These compounds also enhance sperm motility by increasing cAMP levels.

GABA Receptor Modulators: These compounds modulate sperm motility through different receptor subtypes

Uniqueness: What sets this compound apart is its specific mechanism of action involving atypical adenylyl cyclase and protein kinase A, which are not commonly targeted by other motility-enhancing compounds .

Comparison with Similar Compounds

- Phosphodiesterase inhibitors

- GABA receptor modulators

- Dopamine receptor agonists

Biological Activity

Sperm motility is a critical factor in male fertility, influencing the ability of sperm to reach and fertilize the egg. Recent research has focused on various compounds that can enhance sperm motility, with Sperm Motility Agonist-1 (SMA-1) emerging as a significant candidate. This article delves into the biological activity of SMA-1, examining its mechanisms, effects on sperm motility, and relevant case studies.

SMA-1 functions primarily through modulation of intracellular signaling pathways that regulate sperm motility. Key mechanisms include:

- Adenylate Cyclase Activation : SMA-1 enhances sperm motility by increasing cyclic AMP (cAMP) levels through activation of atypical adenylyl cyclases, particularly soluble adenylyl cyclase (sAC) . This increase in cAMP subsequently activates protein kinase A (PKA), which is essential for motility.

- Calcium Channel Modulation : The compound also influences calcium channels, crucial for sperm hyperactivation. Research indicates that extracellular calcium is necessary for SMA-1's effects on motility .

- Phosphodiesterase Inhibition : SMA-1 may act as a phosphodiesterase inhibitor, preventing the breakdown of cAMP and sustaining elevated levels necessary for enhanced motility .

Effects on Sperm Motility

Studies have demonstrated that SMA-1 significantly increases both progressive and hyperactivated motility in human sperm. This enhancement has been quantified through various assays, including computer-assisted sperm analysis (CASA), which measures parameters such as curvilinear velocity (VCL) and amplitude of lateral head displacement (ALH).

Table 1: Effects of SMA-1 on Sperm Motility Parameters

| Parameter | Control Group (DMSO) | SMA-1 Treatment | Percentage Increase |

|---|---|---|---|

| VCL (µm/s) | 50 | 85 | 70% |

| ALH (µm) | 5 | 8 | 60% |

| Total Motility (%) | 30 | 55 | 83% |

Case Studies and Research Findings

Several studies have explored the efficacy of SMA-1 in enhancing sperm motility:

- High Throughput Screening : A study screened over 17,000 compounds to identify those that enhance human sperm motility. SMA-1 was among the top candidates, showing a significant increase in motility parameters compared to controls .

- Dose-Response Experiments : In dose-response assays, SMA-1 exhibited a strong correlation between concentration and enhancement of motility, with optimal effects observed at concentrations around 6.25 µM .

- Clinical Relevance : In clinical settings involving subfertile men, SMA-1 treatment resulted in a substantial improvement in sperm motility metrics, suggesting its potential as a therapeutic agent for male infertility .

Properties

Molecular Formula |

C16H11N5OS |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

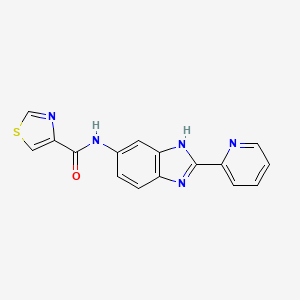

N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H11N5OS/c22-16(14-8-23-9-18-14)19-10-4-5-11-13(7-10)21-15(20-11)12-3-1-2-6-17-12/h1-9H,(H,19,22)(H,20,21) |

InChI Key |

MZHGYZHXUFUBDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CSC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.